molecular formula C9H11ClFNO2 B11749795 (R)-3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride

(R)-3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride

Cat. No.: B11749795
M. Wt: 219.64 g/mol
InChI Key: OLDBXSVVQBASPG-DDWIOCJRSA-N
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Description

®-3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative with a fluorine atom attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for hydrogenation and automated systems for resolution and purification.

Chemical Reactions Analysis

Types of Reactions

®-3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The fluorine atom enhances its binding affinity and selectivity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluorophenyl)propanoic acid
  • 3-amino-3-phenylpropanoic acid
  • 3-amino-3-(4-fluorophenyl)propanoic acid

Uniqueness

®-3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride is unique due to the presence of the fluorine atom on the phenyl ring, which enhances its chemical stability and biological activity. The chiral nature of the compound also contributes to its specificity in biological interactions.

Properties

Molecular Formula

C9H11ClFNO2

Molecular Weight

219.64 g/mol

IUPAC Name

(3R)-3-amino-3-(3-fluorophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H10FNO2.ClH/c10-7-3-1-2-6(4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1

InChI Key

OLDBXSVVQBASPG-DDWIOCJRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)[C@@H](CC(=O)O)N.Cl

Canonical SMILES

C1=CC(=CC(=C1)F)C(CC(=O)O)N.Cl

Origin of Product

United States

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